molecular formula C13H22O2 B1593875 Terpinyl propionate CAS No. 80-27-3

Terpinyl propionate

Cat. No.: B1593875
CAS No.: 80-27-3
M. Wt: 210.31 g/mol
InChI Key: CMKQOKAXUWQAHG-UHFFFAOYSA-N
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Description

Contextualization within Monoterpenoid Ester Chemistry

Terpinyl propionate (B1217596) belongs to the class of organic compounds known as menthane monoterpenoids. foodb.cahmdb.cacontaminantdb.ca These are monoterpenoids possessing a p-menthane (B155814) backbone, which consists of a cyclohexane (B81311) ring substituted with a methyl group and a (2-methyl)-propyl group at the 1 and 4 positions, respectively. foodb.cahmdb.ca As an ester, it is formed from the reaction of a terpineol (B192494), a monoterpene alcohol, and propionic acid. cymitquimica.com The resulting compound, with the chemical formula C₁₃H₂₂O₂, is a colorless to pale yellow liquid. chemimpex.comcymitquimica.comparchem.com

The specific isomer, alpha-terpinyl propionate, is derived from alpha-terpineol. ontosight.aichemicalbook.com It is structurally similar to other terpinyl esters, which are formed by reacting terpineol with different carboxylic acids. These related compounds, such as terpinyl acetate (B1210297) and terpinyl formate, share the same terpinyl backbone but differ in their ester functional group, leading to variations in their physical and chemical properties. chemdad.combuyersguidechem.com The propionate group in terpinyl propionate influences its characteristics, including its solubility, volatility, and aroma profile.

The structure of this compound allows for the existence of different isomers, including alpha-, beta-, and gamma-terpinyl propionate, depending on the specific terpineol isomer used in its synthesis. google.comncats.io Commercially available this compound is often a mixture of these isomers. google.com

Historical Trajectories of this compound Investigation

The investigation of this compound is closely linked to the broader study of essential oils and their components. Terpenoids, including terpineol and its esters, have long been recognized as key constituents of many plant-derived oils. ontosight.aichemdad.com Early research focused on the isolation and identification of these compounds from natural sources. For instance, this compound has been reported to be found in citrus fruit and celery. chemicalbook.com

The development of synthetic methods to produce these compounds has been a significant area of research. The primary method for synthesizing this compound is through the esterification of terpineol with propionic acid. chemicalbook.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves refluxing the mixture to drive the reaction towards the formation of the ester.

More recently, enzymatic esterification methods have been explored as a more environmentally friendly alternative. These methods utilize lipases as biocatalysts under milder reaction conditions, offering potential advantages such as higher selectivity and fewer side reactions. Research in this area continues to optimize reaction parameters to improve yields.

The applications of this compound have also evolved. Initially valued for its pleasant, somewhat floral and lavender-like aroma, it became a staple in the fragrance and flavor industries. parchem.comchemicalbook.com It has been used as a flavoring agent in various food products and as a fragrance component in perfumes, soaps, and cosmetics. chemimpex.com Its use as a flavoring agent is recognized by its FEMA (Flavor and Extract Manufacturers Association) number, 3053. chemimpex.comchemicalbook.comfda.gov

Articulation of Research Significance and Future Perspectives

The significance of this compound in current research extends beyond its traditional uses. Scientists are investigating its potential in a variety of fields.

In agriculture , there is interest in its potential as a biopesticide due to its insect-repelling properties. This aligns with the growing demand for more environmentally friendly pest control methods.

In the pharmaceutical industry , this compound has been studied for its potential as an excipient in drug formulations to enhance the stability and bioavailability of active ingredients. chemimpex.com Research is also exploring its potential antimicrobial and anti-inflammatory activities. ontosight.aicymitquimica.com For example, it has been investigated for its antimicrobial efficacy in combination with other compounds. google.com

Furthermore, the synthesis of this compound and related compounds continues to be a subject of research, with a focus on developing more efficient and sustainable catalytic processes. researchgate.net The use of ionic liquids as catalysts is one such area of investigation. researchgate.net

Future research is likely to continue exploring these novel applications. A deeper understanding of the structure-activity relationships of different this compound isomers could lead to the development of more targeted and effective products. The ongoing investigation into green synthesis methods will also be crucial for its sustainable production and use. As research progresses, this compound may find new and valuable roles in various technological and scientific domains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl propanoate
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InChI

InChI=1S/C13H22O2/c1-5-12(14)15-13(3,4)11-8-6-10(2)7-9-11/h6,11H,5,7-9H2,1-4H3
Source PubChem
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InChI Key

CMKQOKAXUWQAHG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(=O)OC(C)(C)C1CCC(=CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
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DSSTOX Substance ID

DTXSID3044833
Record name Terpinyl propionate
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Molecular Weight

210.31 g/mol
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Physical Description

colourless to slightly yellow liquid with a sweet, floral, herbaceous, lavender-like odour
Record name Terpinyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/354/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

274.00 to 275.00 °C. @ 760.00 mm Hg
Record name alpha-Terpineol propanoate
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Solubility

soluble in glycerol; slightly soluble in propylene glycol; insoluble in water; miscible with alcohol, chloroform, ether, most fixed oils, 1 ml in 2 ml 80% alcohol (in ethanol)
Record name Terpinyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/354/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.947-0.952
Record name Terpinyl propionate
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CAS No.

80-27-3, 62395-45-3
Record name α-Terpinyl propionate
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Record name Terpinyl propionate
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Record name Terpinyl propionate
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Record name Terpineol, propanoate
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Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-propanoate
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Record name Terpinyl propionate
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Record name p-menth-1-en-8-yl propionate
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Record name .ALPHA.-TERPINYL PROPIONATE
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Record name alpha-Terpineol propanoate
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Ii. Synthetic Methodologies and Mechanistic Elucidation of Terpinyl Propionate

Strategies for Terpinyl Propionate (B1217596) Chemical Synthesis

The chemical synthesis of terpinyl propionate is predominantly achieved through esterification reactions. These methods can be broadly categorized into catalytic protocols and transformations from readily available precursors.

Catalytic Esterification Protocols

Catalytic esterification is a cornerstone of this compound production, utilizing various catalysts to facilitate the reaction between an alcohol (terpineol) and a carboxylic acid (propionic acid) or its anhydride (B1165640).

Conventional synthesis of this compound relies on acid-catalyzed esterification, a well-established and widely used method. This approach typically involves the reaction of α-terpineol with propionic acid in the presence of a strong mineral acid catalyst, such as sulfuric acid. The reaction is generally performed under reflux conditions to drive the equilibrium towards the formation of the ester by removing the water produced during the reaction.

A typical procedure involves a 1:1.2 molar ratio of α-terpineol to propionic acid with approximately 1% (w/w) of sulfuric acid as the catalyst. The mixture is heated to 80–90°C for 4–6 hours under an inert atmosphere, like nitrogen, to prevent oxidation. Post-reaction, the catalyst is neutralized, often with a sodium bicarbonate solution, and the this compound is purified by vacuum distillation. This method is favored for its simplicity and generally high yields, which can exceed 85%.

ParameterTypical Condition/RangeReference
Reactantsα-Terpineol, Propionic Acid
CatalystSulfuric Acid
Molar Ratio (Terpineol:Propionic Acid)~1:1.2
Catalyst Loading~1% (w/w)
Temperature80–140 °C (Reflux)
Reaction Time4–6 hours
Yield>85%

Enzymatic synthesis, or biocatalysis, presents a greener alternative to traditional chemical methods. This approach utilizes lipases as biocatalysts for the esterification of terpineol (B192494) with propionic acid or propionic anhydride. Lipases from various microbial sources, including Candida and Pseudomonas species, have been employed for this purpose.

These reactions are conducted under milder conditions, typically at temperatures between 30 and 55°C, in organic solvents like n-hexane or in supercritical carbon dioxide (SC-CO2) to improve substrate solubility and enzyme activity. While this method offers advantages such as higher selectivity, fewer side reactions, and environmental friendliness, the yields can be variable and may require optimization for industrial-scale production. For instance, the enzymatic synthesis of a related ester, terpinyl acetate (B1210297), using Candida rugosa lipase (B570770) in supercritical carbon dioxide at 50°C and 10 MPa for 1.5 hours resulted in a 53.0% esterification extent. nih.govresearchgate.net A study on the esterification of α-terpineol with propionic acid mediated by Rhizomucor miehei lipase highlighted that propionic anhydride yielded better results at lower enzyme-to-substrate ratios compared to propionic acid. researchgate.net

ParameterCondition/CatalystReference
Enzymes UsedLipases from Candida cylindracea, Candida antarctica, Pseudomonas species, Rhizomucor miehei researchgate.net
Acyl DonorPropionic Acid or Propionic Anhydride researchgate.net
Solventsn-hexane, Supercritical Carbon Dioxide (SC-CO2)
Temperature30–55 °C
AdvantagesHigher selectivity, fewer side reactions, environmentally friendly

Ionic liquids (ILs) have emerged as novel catalysts for the synthesis of terpene esters, including this compound. These are salts that are liquid at low temperatures (typically below 100°C) and possess unique properties such as low vapor pressure, high thermal stability, and tunable acidity. google.com Acidic ionic liquids, in particular, have shown promise in catalyzing esterification reactions.

For the synthesis of the related compound, terpinyl acetate, from terpineol and acetic anhydride, an acidic functional polyether ionic liquid, 1-(3-sulfonic group)propyl-3-polyoxyethyleneimidazole dihydrogen phosphate, was used. gychbjb.com This reaction achieved a terpineol conversion of over 99.5% and a selectivity to terpinyl acetate of 87.8% under optimized conditions (40°C, 8 hours, 1:1.5 molar ratio of terpineol to acetic anhydride). gychbjb.com The ionic liquid could also be recycled and reused multiple times with minimal loss of activity. gychbjb.com Another study on terpinyl acetate synthesis from α-pinene and acetic acid utilized an acidic ionic liquid, 1-(3-sulfonic acid)propyl-3-poly(ethylene glycol) octadecylamine (B50001) polyoxyethylene ether tetrafluoroborate, achieving a yield of 35.70%. researchgate.net

Ionic Liquid Catalyst (for Terpinyl Acetate)ReactantsYield/SelectivityReference
1-(3-sulfonic group)propyl-3-polyoxyethyleneimidazole dihydrogen phosphateTerpineol, Acetic Anhydride>99.5% conversion, 87.8% selectivity gychbjb.com
1-(3-sulfonic acid)propyl-3-poly(ethylene glycol) octadecylamine polyoxyethylene ether tetrafluoroborateα-Pinene, Acetic Acid35.70% yield researchgate.net
Enzyme-Mediated Biocatalysis

Precursor Transformation Pathways

An alternative to direct esterification is the synthesis of this compound from more abundant and less expensive precursors, such as α-pinene, a major component of turpentine.

The synthesis of terpinyl esters from α-pinene is a significant industrial process. This transformation typically involves the hydration of α-pinene to α-terpineol, followed by esterification. orientjchem.org However, one-step methods that directly convert α-pinene to terpinyl esters have also been developed. These direct routes often employ acid catalysts.

For the synthesis of terpinyl acetate, various catalysts have been explored. For example, using H-beta zeolite as a catalyst for the reaction of α-pinene with acetic acid at room temperature for 24 hours resulted in a 29% yield of terpinyl acetate. nih.gov Another approach utilized a tartaric acid–boric acid composite catalyst, which led to an α-pinene conversion of 91.8% and a terpinyl acetate selectivity of 45.6%. nih.gov Heterogeneous catalysts like zeolite Y (H/ZY) have also been effective, yielding 52.83% terpinyl acetate from α-pinene and acetic anhydride at 40°C after 4 hours. orientjchem.org The mechanism often involves the acid-catalyzed formation of a carbocation from α-pinene, which then reacts with the acid or anhydride to form the ester. researchgate.net In some cases, α-terpineol is formed as an intermediate which is then esterified. mdpi.com

Catalyst (for Terpinyl Acetate)ReactantsConversion/Selectivity/YieldReference
H-beta zeoliteα-Pinene, Acetic Acid29% yield nih.gov
Tartaric acid–boric acid compositeα-Pinene, Acetic Acid91.8% conversion, 45.6% selectivity nih.gov
Zeolite Y (H/ZY)α-Pinene, Acetic Anhydride52.83% yield, 61.38% selectivity orientjchem.org
Esterification from Alpha-Terpineol

The primary and most conventional method for synthesizing this compound is through the direct esterification of α-terpineol with propionic acid. cymitquimica.com This reaction is typically catalyzed by an acid and involves heating the reactants to facilitate the formation of the ester and water.

The general reaction is as follows: α-Terpineol + Propionic Acid ⇌ this compound + Water.

Commonly, a strong mineral acid like sulfuric acid is used as the catalyst. The process often involves refluxing the reaction mixture to remove the water formed, which shifts the equilibrium towards the product side, thereby increasing the yield of this compound. A typical industrial approach involves using a 1:1.2 molar ratio of α-terpineol to propionic acid with about 1% (w/w) sulfuric acid, heated at 80–90°C for 4–6 hours. Following the reaction, a neutralization step, often with sodium bicarbonate, is performed to remove the acid catalyst, and the final product is purified by vacuum distillation. High yields, often exceeding 85%, can be achieved using this method.

Table 1: Typical Parameters for Acid-Catalyzed Esterification of α-Terpineol

Parameter Typical Condition/Value
Reactants α-Terpineol, Propionic Acid
Catalyst Sulfuric Acid
Molar Ratio (α-Terpineol:Propionic Acid) ~1:1.2
Catalyst Concentration ~1% (w/w)
Reaction Temperature 80–140 °C (Reflux)
Reaction Time 4–6 hours
Typical Yield >85%

Data sourced from multiple studies.

Investigations into this compound Reaction Mechanisms

Understanding the reaction mechanism is crucial for optimizing synthesis, improving yield and purity, and minimizing byproducts.

Kinetic and Mechanistic Studies of Ester Formation

The esterification of α-terpineol is a reversible reaction. Kinetic studies help in understanding the rate of reaction and the factors influencing it. The mechanism of allylic rearrangement of related terpene esters, such as linalyl acetate, in acidic media has been investigated to understand the behavior of carbocation intermediates. oup.com These studies suggest that the formation of terpinyl esters proceeds through a carbocation mechanism.

In the presence of an acid catalyst, the hydroxyl group of α-terpineol is protonated, leading to the formation of a tertiary carbocation. This carbocation is then attacked by the nucleophilic oxygen of propionic acid. Subsequent deprotonation yields the this compound ester. The stability of the tertiary carbocation intermediate plays a significant role in the reaction pathway.

Studies on the hydrolysis of this compound in artificial gastrointestinal fluids have shown that the rate of reaction is influenced by steric hindrance around the ester bond. soton.ac.uk This suggests that the accessibility of the carbonyl carbon to the nucleophile is a key factor in the kinetics of both formation and hydrolysis.

Role of Catalytic Species and Reaction Environment

The choice of catalyst and the reaction environment significantly impacts the synthesis of this compound.

Acid Catalysts: Strong mineral acids like sulfuric acid are effective but can lead to side reactions and pose environmental concerns due to their corrosive nature and the generation of acidic waste.

Solid Acid Catalysts: To overcome the drawbacks of mineral acids, solid acid catalysts such as H-beta zeolite have been explored for the synthesis of related terpene esters like terpinyl acetate from α-pinene. chemdad.com These catalysts are often more environmentally friendly, reusable, and can lead to higher selectivity.

Enzymatic Catalysts: Lipases from sources like Candida rugosa have been used for the enzymatic synthesis of terpene esters. researchgate.netresearchgate.net This biocatalytic approach is considered a greener alternative, operating under milder conditions (e.g., lower temperatures) and often exhibiting high selectivity, which reduces the formation of byproducts. researchgate.net However, the cost and stability of the enzyme can be limiting factors for industrial-scale production.

Ionic Liquids: Acidic ionic liquids have been investigated as catalysts for the synthesis of terpinyl acetate, a closely related ester. researchgate.net These catalysts can be highly efficient and recyclable, offering a potentially clean and environmentally friendly route for terpene ester synthesis. researchgate.net

Reaction Medium: The reaction can be performed in the absence of a solvent or in the presence of a non-polar organic solvent. The use of supercritical carbon dioxide (SC-CO2) as a reaction medium in enzymatic esterification has been explored. researchgate.net SC-CO2 is a green solvent that can enhance enzyme activity and simplify product separation.

Table 2: Comparison of Catalytic Systems for Terpene Ester Synthesis

Catalyst Type Advantages Disadvantages
Mineral Acids (e.g., H₂SO₄) High yield, low cost Corrosive, acidic waste, side reactions
Solid Acids (e.g., Zeolites) Reusable, environmentally friendly, high selectivity May require higher temperatures/pressures
Enzymes (e.g., Lipases) High selectivity, mild conditions, green Higher cost, potential for inhibition, stability issues
Ionic Liquids High activity, recyclable, green Cost, potential toxicity of some ionic liquids

This table provides a general comparison based on available literature for terpene ester synthesis. chemdad.comresearchgate.netresearchgate.net

Sustainable Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact.

Eco-Friendly Synthetic Route Development

The development of eco-friendly synthetic routes for this compound focuses on several key areas:

Use of Greener Catalysts: As mentioned, the replacement of traditional mineral acids with solid acids, enzymes, or recyclable ionic liquids is a major focus. chemdad.comresearchgate.net For instance, the use of Candida rugosa lipase adsorbed onto multi-walled carbon nanotubes has been shown to enhance the production of geranyl propionate, a related ester, demonstrating the potential of nano-biocatalysis. researchgate.net

Alternative Solvents: The use of benign solvents like supercritical CO2 instead of volatile organic compounds (VOCs) reduces pollution and simplifies downstream processing. researchgate.net

Renewable Feedstocks: The synthesis starts from α-terpineol, which can be derived from turpentine, a renewable resource obtained from pine trees. uzh.chnih.gov

Assessment of Process Environmental Footprint

Assessing the environmental footprint of chemical processes is essential for sustainable production. While specific life cycle assessment (LCA) data for this compound production is not widely published, the environmental impact can be inferred by comparing different synthetic methodologies.

A safety assessment by the Research Institute for Fragrance Materials (RIFM) has confirmed that this compound is not classified as persistent, bioaccumulative, or toxic (PBT) under IFRA standards, which is a positive aspect of its environmental profile.

Table 3: Environmental Footprint Considerations for this compound Synthesis Methods

Synthesis Method Key Environmental Considerations

| Acid-Catalyzed Esterification | - Use of corrosive mineral acids

  • Generation of acidic waste requiring treatment
  • Potential for side reactions leading to impurities | | Enzymatic Esterification | - Use of biodegradable and renewable catalysts (enzymes)
  • Milder reaction conditions (lower energy consumption)
  • High selectivity reduces byproducts and waste
  • Use of green solvents like supercritical CO2 is possible | | Solid Acid Catalysis | - Catalyst is often recyclable, reducing waste
  • Avoids the use of corrosive liquid acids
  • Can lead to cleaner product profiles | This table summarizes qualitative environmental considerations based on general principles of green chemistry and data from related ester syntheses. researchgate.netresearchgate.net
  • Iii. Biological Activities and Molecular Interactions of Terpinyl Propionate

    Antioxidant Efficacy Research

    The potential of terpinyl propionate (B1217596) to counteract oxidative stress has been explored, focusing on its ability to neutralize free radicals and its interactions within complex natural mixtures.

    Research indicates that α-terpinyl propionate contributes to antioxidant activity primarily through free radical scavenging. mdpi.com The fundamental mechanism of radical scavenging by antioxidant compounds involves the donation of electrons or hydrogen atoms to neutralize unstable free radicals, thereby preventing them from causing cellular damage. igbzpan.pl A study on the essential oil of Rosmarinus officinalis L. identified α-terpinyl propionate as a contributor to its radical scavenging potential. mdpi.com Analysis showed a significant negative correlation (r = -0.5766) between the concentration of α-terpinyl propionate and the remaining DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical. mdpi.com This correlation confirms its strong contribution to radical scavenging activity. mdpi.com The general mechanisms by which antioxidants like terpinyl propionate may act include chelating metal ions that can catalyze the formation of reactive oxygen species and directly scavenging radicals. scirp.org The chemical structure of this compound, like other terpenes, allows it to participate in these reactions to mitigate oxidative stress. mdpi.com

    Mechanisms of Free Radical Scavenging

    Antimicrobial Activity Studies

    This compound has demonstrated notable antimicrobial properties, with research investigating its effectiveness against various microorganisms and the underlying mechanisms of its action.

    Table 1: Documented Antibacterial-Related Activity of this compound

    Target Organism Type of Activity Source
    Amaranthus retroflexus Growth Inhibition / Allelopathic researchgate.net

    The primary mechanism of antibacterial action for many terpenes and terpenoids, the class of compounds to which this compound belongs, involves the disruption of the bacterial cell structure. nih.gov Research on various essential oil components indicates that they cause irreversible damage to the bacterial cell wall and membrane. mdpi.com This loss of membrane integrity and function is a key factor leading to cell death. nih.gov The longer alkyl chain of the propionate group in this compound, compared to acetate (B1210297) derivatives, may enhance its ability to penetrate the lipid membranes of cells, potentially explaining its bioactivity. While direct studies on the specific molecular interactions of this compound with bacterial membranes are not extensively detailed, the established mode of action for similar terpenoids suggests that it likely acts by compromising the structural and functional integrity of the bacterial cell membrane. nih.govmdpi.com

    Table 2: Fungi Targeted by Essential Oils Containing this compound

    Fungal Species Essential Oil Source Observed Effect Source
    Candida albicans General Essential Oils Growth Inhibition science.gov

    Investigations of Antibacterial Action Mechanisms

    Anti-Inflammatory Response Modulation

    Terpenoids, the class of compounds to which this compound belongs, are recognized for their potential role in preventing and treating inflammatory conditions. nih.gov Research into the anti-inflammatory properties of these compounds has identified their ability to modulate key signaling pathways involved in the body's inflammatory response. nih.govnih.gov

    While direct studies on the specific cellular and molecular targets of this compound in inflammation are not extensively detailed in the reviewed literature, the broader class of terpenoids, including related compounds like α-terpineol, offers significant insights. A primary molecular target for the anti-inflammatory action of many terpenoids is the nuclear transcription factor-kappaB (NF-κB). nih.govresearchgate.netiiarjournals.org NF-κB is a critical regulator of immune and inflammatory responses, and its dysregulation is a hallmark of many inflammatory diseases. nih.gov

    Studies on α-terpineol, a closely related monoterpenoid alcohol, have shown that it can inhibit the activation of NF-κB. researchgate.netiiarjournals.org This inhibition prevents the translocation of NF-κB into the nucleus, a crucial step for it to induce the expression of pro-inflammatory genes. researchgate.netiiarjournals.org Terpenoids have also been noted for their antioxidant properties, which can contribute to their anti-inflammatory effects by reducing reactive oxygen species that can promote inflammation. researchgate.netresearchgate.net For instance, α-terpinyl propionate has demonstrated a significant correlation with radical scavenging activity. mdpi.com

    The suppression of inflammatory pathways by terpenoids is largely centered on the inhibition of the NF-κB signaling cascade. nih.govnih.gov The activation of NF-κB is a central event that leads to the transcription of numerous genes encoding pro-inflammatory mediators. nih.gov Research on α-terpineol demonstrates that it can inhibit TNFα-induced NF-κB translocation in a dose-dependent manner. researchgate.netiiarjournals.org This action effectively down-regulates the expression of NF-κB-related genes, such as those for certain interleukins, which are key signaling molecules in the inflammatory process. iiarjournals.org

    Identification of Cellular and Molecular Targets

    Phytochemical Interactions and Pest Management Applications

    This compound, a component of various plant essential oils, has demonstrated notable potential in pest management due to its insecticidal and repellent properties. cabidigitallibrary.org

    This compound has been identified as a constituent in essential oils that exhibit insecticidal and repellent activities against various pests. cabidigitallibrary.orgresearchgate.net For instance, essential oil from Pistacia lentiscus, containing this compound, has shown toxicity against the green peach aphid, Myzus persicae. cabidigitallibrary.org Similarly, it is a known component in essential oils with repellent properties against mosquitoes like Aedes aegypti. researchgate.net The related compound, terpinyl acetate, has also shown significant insecticidal activity against pests such as the booklouse, Liposcelis bostrychophila, and Myzus persicae. nih.govresearchgate.netmdpi.com

    Table 1: Documented Pest Management Activities of this compound and Related Compounds

    CompoundActivityTarget Pest
    This compoundToxicMyzus persicae (Green peach aphid)
    This compoundRepellentAedes aegypti (Mosquito)
    Terpinyl acetateContact ToxicityLiposcelis bostrychophila (Booklouse)
    Terpinyl acetateFumigant ToxicityLiposcelis bostrychophila (Booklouse)
    Terpinyl acetateRepellentLiposcelis bostrychophila (Booklouse)
    Terpinyl acetateInsecticidalMyzus persicae (Green peach aphid)

    Entomological studies have begun to characterize the dose-dependent effects of essential oils containing this compound and its related compounds. For example, in a study on Pistacia lentiscus essential oil against Myzus persicae, the lethal concentration 50 (LC50), which is the concentration required to kill 50% of the test population, was determined to be 876 ppm. cabidigitallibrary.org

    Research on the related compound, terpinyl acetate, provides further insight into dose-response relationships. Against the booklouse Liposcelis bostrychophila, terpinyl acetate exhibited a median lethal dose (LD50) of 92.59 µg/cm² through contact toxicity and an LC50 of 1.26 mg/L air through fumigant toxicity. nih.govresearchgate.net For Myzus persicae, the insecticidal effect of terpinyl acetate increased with higher concentrations, with a 10% solution killing 75% of the aphids after 60 minutes. mdpi.com Repellent activity also often shows a dose-response relationship, with repellency percentages increasing with higher concentrations of the essential oil. acgpubs.org

    Table 2: Dose-Response Data for Terpinyl Acetate Against Insect Pests

    CompoundPestToxicity TypeValue
    Terpinyl acetateLiposcelis bostrychophilaContact (LD50)92.59 µg/cm²
    Terpinyl acetateLiposcelis bostrychophilaFumigant (LC50)1.26 mg/L air

    The precise mode of action of this compound against insect pests is not fully elucidated in the available literature. However, the mechanisms of terpenoids in general often involve neurotoxic effects. Some essential oils and their components are known to act on the octopamine (B1677172) receptor sites in insects. google.com Another common target for plant-derived insecticides is the enzyme acetylcholinesterase (AChE), which is critical for nerve impulse transmission in insects. Inhibition of AChE leads to paralysis and death. Some studies have suggested that essential oils from the Piper genus may act as inhibitors of vital enzymes like acetylcholinesterase in pests such as Tribolium castaneum. acgpubs.org It is plausible that this compound could share or contribute to such a mode of action. Further research is needed to specifically identify the molecular targets and pathways affected by this compound in various insect species.

    Dose-Response Characterization in Entomological Studies

    Allelopathic Potential in Agroecosystems

    Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects. In agroecosystems, the allelopathic potential of certain plants and their constituent compounds is of significant interest for its potential application in weed management, potentially reducing the reliance on synthetic herbicides. mdpi.comtaylorfrancis.com this compound, a monoterpene ester found in the essential oils of various plants, has been identified as a compound with notable allelopathic activity. researchgate.netresearchgate.netresearchgate.net

    Research has demonstrated that this compound exhibits inhibitory effects on the growth of several weed species. A significant body of work has focused on its impact on redroot pigweed (Amaranthus retroflexus), a common and troublesome weed in many agricultural settings. researchgate.netresearchgate.netresearchgate.net Studies involving the essential oils of different Achillea (yarrow) species have identified this compound as one of the key constituents responsible for the observed allelopathic effects against redroot pigweed. researchgate.netresearchgate.net In these studies, the application of essential oils containing this compound led to a significant reduction in both the germination and subsequent growth of redroot pigweed seedlings. researchgate.netresearchgate.net The inhibitory action is concentration-dependent, with higher concentrations of the essential oil resulting in greater suppression of weed growth. plos.org

    The mechanism of inhibition is believed to involve the disruption of normal physiological processes within the target weed species. While the precise mode of action is still under investigation, it is thought that terpenoids like this compound may interfere with cell division, membrane permeability, and enzyme activity in susceptible plants. The lipophilic nature of this compound may facilitate its penetration of plant cell membranes, leading to the observed phytotoxic effects.

    Table 1: Documented Inhibitory Effects of this compound on Weed Species

    Plant Source of this compound Weed Species Inhibited Observed Effects
    Achillea spp. Amaranthus retroflexus (Redroot Pigweed) Inhibition of germination and seedling growth. researchgate.netresearchgate.net
    Tanacetum spp. Amaranthus retroflexus, Chenopodium album, Rumex crispus Complete inhibition of seed germination and seedling growth. agromafertilizers.com

    Partial least squares regression analyses have been employed to establish a statistical relationship between the chemical composition of essential oils and their bioherbicidal efficacy. These analyses have consistently shown that this compound, often in conjunction with other terpenoids like bornyl acetate and cis-Menth-2-en-1-ol, is a major contributor to the allelopathic activity of Achillea species against redroot pigweed. researchgate.netresearchgate.netresearchgate.net The presence and relative abundance of this compound in the allelochemical profile can thus serve as an indicator of a plant's potential as a natural herbicide. researchgate.net

    Table 2: Correlation of this compound with Allelochemical Profiles and Inhibitory Activity

    Plant Species Correlated Allelochemicals Target Weed Key Findings
    Achillea spp. Bornyl acetate, cis-Menth-2-en-1-ol Amaranthus retroflexus This compound is a key compound contributing to the inhibitory effect on redroot pigweed growth. researchgate.netresearchgate.netresearchgate.net
    Artemisia sieberi Camphor, 1,8-cineole, trans-thujone, borneol General allelopathic effects The overall volatile profile, including various terpenoids, correlates with allelopathic activity. plos.orgresearchgate.net
    Inhibition of Weed Species Growth

    Role as a Pharmaceutical Excipient

    In the pharmaceutical industry, an excipient is an inactive substance formulated alongside the active ingredient of a medication. Excipients are included to aid the manufacturing process, to protect, support, or enhance stability, or for bioavailability or patient acceptability. This compound is utilized in some pharmaceutical formulations as an excipient, where it can contribute to the stability and bioavailability of the active pharmaceutical ingredient (API). chemimpex.com

    The chemical stability of a drug is crucial for its efficacy and safety. This compound, due to its ester structure and relatively low reactivity, can contribute to a stable formulation environment. chemimpex.com Its hydrophobic nature can help protect moisture-sensitive drugs from degradation. While direct, extensive research specifically detailing this compound's role in drug stability enhancement is limited in publicly available literature, its properties as a stable, inert compound make it a suitable candidate for inclusion in formulations where maintaining the integrity of the API is paramount. chemimpex.com Its use in various formulations suggests a good compatibility profile with a range of active ingredients. chemimpex.com Furthermore, related terpenoid esters have been investigated for their role in creating stable formulations, suggesting a broader potential for this class of compounds as stabilizing excipients. researchgate.net

    Table 3: Potential Mechanisms of Drug Stability Enhancement by this compound

    Potential Mechanism Description
    Moisture Protection The hydrophobic nature of this compound may help to create a microenvironment that protects moisture-sensitive APIs from hydrolysis.
    Inert Matrix Former Can act as a non-reactive component within a formulation, providing bulk and preventing interactions between other ingredients.
    Solvent for Lipophilic Drugs For certain lipophilic drugs, it can act as a solvent, keeping the drug in a stable, solubilized state within the formulation.

    The bioavailability of a drug refers to the proportion of an administered dose that enters the systemic circulation, thereby having an active effect. For many drugs, particularly those with poor water solubility (lipophilic drugs), bioavailability can be a significant challenge. patheon.commdpi.com this compound, as a lipophilic substance, can be incorporated into lipid-based drug delivery systems to enhance the oral bioavailability of such drugs. chemimpex.com

    One of the primary mechanisms by which this compound can improve bioavailability is by enhancing the solubility and dissolution of poorly soluble drugs in the gastrointestinal tract. chemimpex.compatheon.com When formulated with lipophilic drugs, it can help to maintain the drug in a solubilized state, preventing its precipitation and facilitating its absorption across the intestinal membrane. mdpi.com Lipid-based formulations, including those containing esters like this compound, can form emulsions or microemulsions in the gut, which increases the surface area for drug absorption. mdpi.com These formulations can also interact with enterocytes and lymphatic transport pathways, further enhancing drug uptake. patheon.com While specific studies quantifying the direct impact of this compound on the bioavailability of particular drugs are not widely published, its use as an excipient in formulations is indicative of its role in addressing bioavailability challenges. chemimpex.com

    Table 4: Mechanisms for Bioavailability Improvement by this compound in Formulations

    Mechanism Description
    Enhanced Solubilization Improves the dissolution of poorly water-soluble (lipophilic) drugs in the gastrointestinal fluids. patheon.commdpi.com
    Formation of Lipid-Based Carriers Can be a component of self-emulsifying drug delivery systems (SEDDS) or other lipid formulations that create a larger surface area for absorption. mdpi.com
    Improved Permeability The lipophilic nature may facilitate the transport of the dissolved drug across the lipid-rich cell membranes of the intestinal epithelium. researchgate.net

    Iv. Natural Occurrence, Distribution, and Biosynthesis of Terpinyl Propionate

    Identification and Quantification in Botanical Sources

    The identification of terpinyl propionate (B1217596) in botanical sources is primarily accomplished through gas chromatography-mass spectrometry (GC-MS), a powerful analytical technique that separates and identifies individual volatile compounds within a complex mixture like an essential oil.

    Terpinyl propionate has been identified as a constituent in the essential oils of a diverse range of plant species. It is found in fruits, leaves, and seeds, contributing to their aromatic profiles. Reports indicate its presence in citrus fruits, celery, and various aromatic herbs. chemicalbook.comthegoodscentscompany.com For instance, the essential oil extracted from the leaves of Pistacia lentiscus (mastic tree) collected in Morocco was found to contain 6.7% this compound. nih.gov It is also a component of cardamom essential oil (Elettaria cardamomum), though its concentration can vary significantly. chemicalbook.com Studies on cardamom have reported levels ranging from 0.04% to 0.63%. ekb.egav-at.comresearchgate.netgoogle.comnih.gov Other botanical sources include wild thyme (Thymus serpyllum) and species of the Achillea (yarrow) genus. mdpi.comresearchgate.net

    The following interactive table summarizes the presence of this compound in various botanical sources as identified in scientific literature.

    Plant SpeciesPlant PartReported Concentration (%)Reference(s)
    Pistacia lentiscusLeaves6.7 nih.gov
    Elettaria cardamomum (Cardamom)Seeds0.04 - 0.63 ekb.egav-at.comresearchgate.netgoogle.comnih.govnhrorganicoils.comresearchgate.net
    Amomum subulatum (Black Cardamom)Fruit0.60 - 0.63 nih.gov
    Thymus serpyllum (Wild Thyme)Herbal Dust0.921 mdpi.com
    Achillea spp. (Yarrow)Flowers0.17 biomedgrid.com
    Citrus spp.FruitPresent, not quantified chemicalbook.comthegoodscentscompany.com
    Apium graveolens (Celery)Leaf, ShootPresent, not quantified thegoodscentscompany.com
    Citrus limon (Lemon)PeelPresent, not quantified thegoodscentscompany.com
    Citrus bergamia (Bergamot)Present, not quantified frontiersin.org
    Camellia japonicaLeaf1.79 (as 3-cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, propanoate) researchgate.net
    Rosmarinus officinalis (Rosemary)LeavesPresent, not quantified mdpi.com

    Note: The concentration of essential oil constituents can vary widely. The values presented are as reported in the cited studies.

    The yield of essential oils and the relative concentration of their constituents, including this compound, are not static. They are significantly influenced by a combination of factors such as the plant's genetic background, geographical location, and prevailing environmental conditions. researchgate.netcabidigitallibrary.org The chemical composition of essential oils can show considerable variation even within the same species. biomedgrid.com

    Factors known to affect the chemical profile of essential oils include:

    Geographic Location: Differences in altitude, latitude, and soil composition can lead to distinct chemotypes of the same plant species. biomedgrid.comcabidigitallibrary.orghapres.com For example, studies on Amomum subulatum have noted variable chemical compositions between varieties grown in India and Nepal. nih.gov Similarly, the composition of yarrow (Achillea) essential oils varies depending on the growing location. biomedgrid.com

    Environmental Conditions: Climatic factors such as temperature, precipitation, and sunlight exposure play a crucial role. cabidigitallibrary.org The quality of essential oils can be influenced by the harvesting period and the growth stage of the plant. researchgate.netmdpi.com Seasonal variations have been observed to impact the composition of essential oils, as seen in Rosmarinus officinalis. mdpi.com

    Genetic Variation: The genetic makeup of a plant is a fundamental determinant of its capacity to produce certain secondary metabolites. cabidigitallibrary.org Different cultivars or subspecies can exhibit significant differences in their essential oil profiles. researchgate.net

    Research on Achillea eriophora has specifically shown that soil pH and latitude are among the most significant ecological factors impacting the yield and composition of its essential oil. cabidigitallibrary.org

    Presence in Essential Oils of Specific Plant Species

    Elucidation of this compound Biosynthetic Pathways

    The biosynthesis of this compound in plants is a multi-step process involving the creation of precursor molecules and their subsequent enzymatic modification. It is a branch of the broader terpenoid biosynthesis pathway.

    Terpenoids are synthesized from five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are produced in plants via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. mdpi.com

    For the formation of monoterpenes like the terpineol (B192494) moiety of this compound, one molecule of DMAPP and one molecule of IPP are joined to form geranyl pyrophosphate (GPP). GPP is the universal precursor for all monoterpenes. researchgate.net

    The direct precursors for the final synthesis of this compound are:

    α-Terpineol: This monoterpenoid alcohol is formed from GPP. researchgate.net

    Propionic Acid: This short-chain fatty acid is believed to originate from the metabolism of other small organic molecules within the plant cell. uzh.chimperial.ac.uk

    The formation of this compound from its precursors is catalyzed by specific enzymes. The synthesis can be broken down into two key enzymatic steps:

    Formation of α-Terpineol: The precursor GPP is converted into α-terpineol through the action of a terpene synthase (TPS) enzyme. Specifically, α-terpineol synthase (EC 4.2.3.112) catalyzes the cyclization of GPP to form the α-terpineol skeleton. researchgate.net

    Esterification: The final step is an esterification reaction where the hydroxyl group of α-terpineol is joined with the carboxyl group of propionic acid to form this compound. This reaction is catalyzed by an acyltransferase or an esterase. While the specific enzyme responsible for this final step in planta has not been definitively isolated and characterized for this compound, enzymatic methods using lipases have been shown to catalyze the esterification of terpineol with propionic acid in laboratory settings, suggesting a similar class of enzymes is responsible within the plant.

    V. Advanced Analytical Methodologies for Terpinyl Propionate Analysis

    Chromatographic Separation Techniques

    Chromatographic methods are central to the analysis of volatile compounds like terpinyl propionate (B1217596), providing the necessary separation from other components in a mixture.

    Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective technique for the analysis of terpinyl propionate and other volatile constituents in essential oils and fragrances. mdpi.combiomedgrid.com This method combines the high separation power of gas chromatography with the precise detection and identification capabilities of mass spectrometry. japsonline.com In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The column separates the individual compounds based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint" for identification, often by comparison with established spectral libraries like the National Institute of Standards and Technology (NIST) library. mdpi.commdpi.com

    For the analysis of this compound, a polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., DB-WAX), is often employed. A typical temperature program might start at a lower temperature (e.g., 50-60°C) and gradually increase to a higher temperature (e.g., 250-275°C) to ensure the separation of a wide range of volatile compounds. sigmaaldrich.com The identification of this compound is confirmed by matching its retention time and mass spectrum with that of a reference standard.

    Table 1: Exemplary GC-MS Parameters for this compound Analysis

    ParameterCondition
    Column Equity-1, 60 m x 0.25 mm I.D., 0.25 µm
    Oven Program 60 °C (2 min), ramp 5 °C/min to 275 °C (5 min)
    Carrier Gas Helium, 1 mL/min constant flow
    Injector Temperature 270 °C
    Detector Mass Spectrometer (MSD)
    MSD Interface Temp 300 °C
    This table is based on data from a study on terpene analysis in cannabis. sigmaaldrich.com

    Headspace analysis is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile compounds like this compound in solid or liquid matrices. spectroscopyonline.com This method involves placing the sample in a sealed vial and heating it to allow the volatile components to partition into the gas phase (headspace) above the sample. mdpi.com A portion of this headspace gas is then injected into the GC-MS system for analysis. mdpi.com

    Headspace-GC-MS offers several advantages, including minimal sample preparation, reduced risk of contamination, and the ability to analyze samples without dissolving them in a solvent. spectroscopyonline.com This is especially beneficial for complex matrices where solvent extraction might introduce interfering substances. spectroscopyonline.com Headspace solid-phase microextraction (HS-SPME) is a common variation where a coated fiber is exposed to the headspace to adsorb the volatile compounds before being introduced to the GC-MS. spectroscopyonline.com This technique has been successfully used for the qualitative and quantitative analysis of terpenes in various plant materials. spectroscopyonline.com

    Table 2: Typical HS-SPME-GC/MS Conditions for Terpene Analysis

    ParameterCondition
    SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 μm
    Sample Preparation 0.5 g of sample in a 10 mL headspace vial
    Equilibration 30 min at 40 °C
    Extraction 20 min in headspace at 40 °C
    Desorption 3 min at 270 °C in the GC injector
    This table is based on data from a study on terpene analysis in cannabis. sigmaaldrich.com

    For highly complex samples containing numerous co-eluting compounds, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation power and sensitivity. fmach.itresearchgate.netmdpi.com This technique utilizes two columns with different stationary phases connected by a modulator. fmach.itmdpi.com The effluent from the first column is trapped and then rapidly re-injected into the second, shorter column for further separation. researchgate.net This results in a two-dimensional chromatogram with much higher peak capacity and resolution compared to conventional one-dimensional GC. fmach.it

    GC×GC-TOF-MS is particularly valuable for the detailed profiling of volatile compounds in complex natural extracts, allowing for the separation and identification of minor components that might otherwise be obscured by larger peaks. fmach.itup.ac.za The high data acquisition speed of the TOF-MS is essential to capture the narrow peaks generated by the fast separation in the second dimension. up.ac.za This powerful technique has been applied to the analysis of volatile compounds in wine and other complex mixtures, demonstrating its ability to separate hundreds of compounds in a single run. fmach.it

    While GC is the primary method for analyzing volatile compounds like this compound, high-performance liquid chromatography (HPLC) can be a valuable tool for the analysis of related, less volatile, or thermally unstable compounds that may be present in a sample. nih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net

    In the context of this compound analysis, HPLC might be used to analyze precursor molecules or degradation products that are not amenable to GC analysis. For instance, it could be used to quantify non-volatile acids or poly-phenolic compounds in a plant extract. Furthermore, on-line HPLC-HRGC (high-resolution gas chromatography) is an advanced technique that couples HPLC and GC, allowing for the fractionation of a complex sample by HPLC before the direct transfer of specific fractions to the GC for detailed analysis. perfumerflavorist.com This approach can significantly simplify complex chromatograms and improve the detection of trace components. perfumerflavorist.com

    Gas Chromatography-Mass Spectrometry (GC-MS) Applications

    Headspace Analysis Coupled with GC-MS

    Spectroscopic Characterization for Structural Elucidation

    Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for confirming its identity.

    Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl groups, the protons on the cyclohexene (B86901) ring, and the protons of the propionate moiety. The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the ester group and the olefinic carbons of the cyclohexene ring.

    Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Other characteristic bands include C-O stretching vibrations and C-H stretching from the alkyl and alkenyl groups.

    UV-Vis Spectroscopy : Due to the isolated double bond in the cyclohexene ring and the absence of extensive conjugation, this compound shows only weak ultraviolet (UV) absorption. A minor absorption band can be expected in the short-wavelength UV region corresponding to the π→π* transition of the double bond.

    Table 3: Spectroscopic Data for this compound

    Spectroscopic TechniqueCharacteristic Peaks/Signals
    ¹H NMR (500 MHz, CDCl₃) δ 0.95–1.05 (s, 6H), δ 1.65–1.75 (m, 2H), δ 2.25–2.35 (t, 2H), δ 4.85–4.95 (m, 1H), δ 5.30–5.45 (m, 1H)
    ¹³C NMR (125 MHz, CDCl₃) δ 177.5 (C=O), δ 125.5 (C=C), δ 73.2 (C-O), δ 28.4–35.1 (CH₂, CH)
    Infrared (IR) 1740 cm⁻¹ (C=O stretch), 1245 cm⁻¹ & 1150 cm⁻¹ (C-O stretch), 1655 cm⁻¹ (C=C stretch), 2970–2850 cm⁻¹ (C-H stretch)
    UV-Vis Minor absorption band near 210 nm
    The data in this table is sourced from a chemical supplier's technical documentation.

    Innovative Sample Preparation and Extraction Techniques

    The efficiency and selectivity of the extraction process are critical for the accurate analysis of this compound. While traditional methods like steam distillation and solvent extraction are still in use, several innovative techniques offer significant advantages in terms of efficiency, environmental impact, and preservation of the sample's integrity. theses.czgoogle.com

    Supercritical Fluid Extraction (SFE) : This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. researchgate.net SFE is advantageous because it is non-toxic, non-flammable, and its solvating power can be tuned by adjusting the temperature and pressure. theses.cz This allows for the selective extraction of specific compounds, and the solvent can be easily removed by depressurization, leaving a solvent-free extract. theses.cz

    Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and sample, which can significantly reduce extraction times and solvent consumption compared to conventional methods. theses.czresearchgate.net The rapid heating can enhance the extraction of target compounds by promoting the rupture of cell walls in plant materials. theses.cz

    Ultrasound-Assisted Extraction (UAE) : UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. theses.cz The collapse of these bubbles near the sample material generates localized high pressure and temperature, which disrupts cell walls and enhances mass transfer, leading to improved extraction efficiency at lower temperatures. theses.cz

    Pulsed Electric Field (PEF) Extraction : PEF is a non-thermal technique that involves applying short pulses of high-voltage electricity to the sample. researchgate.net This creates pores in cell membranes (electroporation), facilitating the release of intracellular compounds. researchgate.net PEF is considered a "green" technology as it can enhance extraction efficiency with minimal impact on heat-sensitive compounds. researchgate.net

    Solid Phase Microextraction (SPME) Protocols

    Solid Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. nih.gov It is widely employed for the analysis of volatile and semi-volatile organic compounds in various fields, including food, beverage, and environmental analysis. sigmaaldrich.commdpi.com The technique utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, where analytes partition from the sample matrix to the fiber coating until equilibrium is reached. mdpi.com Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis. sigmaaldrich.com

    The development of an SPME method requires the optimization of several parameters to achieve high-quality, reproducible results. nih.gov These parameters influence the extraction efficiency and sensitivity of the analysis.

    Table 1: Key Parameters for SPME Protocol Development

    Parameter Description Common Options/Considerations
    Fiber Coating The choice of coating material determines the selectivity of the extraction. Polarity and thickness are key factors. Polydimethylsiloxane (PDMS), Divinylbenzene (DVB), Carboxen (CAR), or combinations like PDMS/DVB.
    Extraction Mode The method of exposing the fiber to the sample. Direct Immersion (DI-SPME): Fiber is immersed directly in a liquid sample. sigmaaldrich.comHeadspace (HS-SPME): Fiber is exposed to the vapor phase above the sample. sigmaaldrich.com
    Extraction Time The duration the fiber is exposed to the sample. The goal is often to reach equilibrium for quantitative analysis. mdpi.com Varies depending on the analyte and matrix; can range from minutes to hours.
    Extraction Temperature Affects the vapor pressure of analytes in headspace mode and the partitioning coefficient. Higher temperatures can increase the volatility of compounds like this compound but may affect the stability of the fiber.
    Agitation Stirring or sonication of the sample to facilitate the mass transfer of analytes to the fiber. Increases extraction efficiency and shortens the time to reach equilibrium. frontiersin.org

    | Desorption | Release of analytes from the fiber into the analytical instrument. | Thermal Desorption: Used for GC analysis, where the fiber is heated in the injector port. Solvent Desorption: Used for HPLC analysis. |

    For the analysis of this compound in essential oils, HS-SPME is commonly preferred as it effectively samples volatile esters while avoiding the extraction of non-volatile matrix components.

    Comparative Analysis of Essential Oil Extraction Methods

    The chemical profile of an essential oil, including the relative concentration of this compound, can be significantly influenced by the extraction method employed. Different techniques vary in their principles, efficiency, and potential to cause thermal degradation or chemical alteration of the constituents.

    Common methods for extracting essential oils include hydrodistillation (HD), steam distillation, and solvent extraction. More advanced techniques like microwave-assisted hydrodistillation (MAHD) and supercritical fluid extraction (SFE) are also used to improve efficiency and yield. ekb.egmdpi.com Comparing these methods with headspace analysis techniques like SPME reveals significant differences in the detected composition of volatile compounds.

    A study comparing the volatile components of Origanum dayi essential oil extracted via a water-based method versus those identified in the surrounding air using SPME found notable differences in the relative content of various compounds. While the water-extraction method yielded no detectable α-terpinyl propionate, the SPME analysis of the plant's headspace revealed its presence at 5.1%. researchgate.net This highlights SPME's sensitivity for certain volatile compounds that may be present in lower concentrations or lost during more aggressive extraction processes.

    Table 2: Comparative Analysis of Extraction/Analysis Methods for Origanum dayi Volatiles

    Compound Relative Content (%) - Water Extraction Relative Content (%) - SPME (Headspace)
    para-Cymene 14.5 3.5
    Terpinen-4-ol 18.2 4.5
    α-Terpineol 24.7 6.6
    Sabinene 4.7 8.1
    cis-Sabinene hydrate 4.3 13.1
    α-Terpinyl propionate 0 5.1

    Data sourced from a comparative study on Origanum dayi. researchgate.net

    This comparison underscores that the choice of extraction method is critical. While hydrodistillation is a standard method for obtaining bulk essential oil, SPME can provide a more representative profile of the volatile compounds as they exist in the plant's natural state, which is crucial for studies on plant aroma and chemical ecology. researchgate.net

    Chemometric and Statistical Data Analysis

    The large and complex datasets generated by modern analytical instruments, such as GC-MS, often require sophisticated statistical methods for interpretation. Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of essential oil analysis, chemometric tools are used to classify samples, identify key differentiating compounds, and correlate chemical composition with biological activity. nih.govresearchgate.net

    Multivariate Statistical Methods (e.g., PCA, PLSR) for Compound-Activity Relationships

    Multivariate statistical methods are powerful tools for analyzing datasets with multiple variables. Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR) are two such methods widely used in the study of essential oils.

    Principal Component Analysis (PCA): An unsupervised pattern recognition technique that reduces the dimensionality of complex datasets. It transforms the original variables into a smaller set of new, uncorrelated variables called principal components (PCs). mdpi.com PCA is often used to visualize the relationships between samples and to identify groupings or clusters based on their chemical profiles. nih.govmdpi.com For example, PCA can differentiate essential oils from different plant species or geographical locations based on variations in their chemical constituents. nih.gov

    Partial Least Squares Regression (PLSR): A supervised regression method used to model the relationship between two sets of variables. In essential oil research, PLSR can be used to build a predictive model that correlates the chemical composition (X-variables, e.g., concentrations of this compound and other compounds) with a measured biological activity (Y-variable, e.g., antioxidant or herbicidal effect). researchgate.net

    A notable study investigating the bioherbicidal potential of essential oils from various Achillea species utilized PLSR to establish a relationship between the chemical constituents and the inhibition of redroot pigweed growth. The analysis identified α-terpinyl propionate, along with cis-Menth-2-en-1-ol and bornyl acetate (B1210297), as having the most significant effect on inhibiting the weed's growth. researchgate.net This demonstrates the power of PLSR in moving beyond simple composition analysis to identify specific compounds responsible for a desired biological activity.

    Table 3: Application of Multivariate Statistical Methods in Essential Oil Analysis

    Method Application Example Finding Related to this compound/Constituents Reference
    PCA & HCA Differentiation of essential oils from six Cupressaceae taxa based on chemical composition. Identified α-pinene, sabinene, and δ-3-carene as key differentiating compounds between Platycladus and Juniperus species. nih.gov
    PCA & HCA Comparative analysis of essential oils from different morphological parts (cupules, bark, leaves) of Ocotea quixos. Showed clear separation of the three sample groups, confirming that their essential oil compositions are significantly different. mdpi.com

    | PLSR | To investigate the relationship between allelochemicals in Achillea species and their herbicidal activity against redroot pigweed. | α-Terpinyl propionate was identified as one of the compounds with the most significant effect on inhibiting weed growth. | researchgate.net |

    These statistical approaches are indispensable for interpreting the complex chemical data from essential oils and for elucidating the functional role of individual components like this compound.

    Vi. Toxicological and Safety Assessment of Terpinyl Propionate Research Focus

    Regulatory Science and Risk Assessment Frameworks

    The safety of terpinyl propionate (B1217596) for its intended use in food and consumer products is underpinned by a robust framework of regulatory science and risk assessment. This involves thorough evaluations by independent scientific bodies and adherence to international and national guidelines.

    Evaluation within Generally Recognized As Safe (GRAS) Status Context

    Terpinyl propionate is classified as Generally Recognized As Safe (GRAS) for its use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA). femaflavor.orgchemimpex.com It is listed under FEMA number 3053. femaflavor.orgfda.govfao.org The GRAS status indicates that it is considered safe by experts under the conditions of its intended use. chemimpex.com

    The FEMA Expert Panel has reviewed this compound as part of a larger group of aliphatic, alicyclic, and aromatic saturated and unsaturated tertiary alcohols and their esters. thegoodscentscompany.com This evaluation considers aspects like structure-activity relationships, intake levels, metabolism, and available toxicological data. fao.org The U.S. Food and Drug Administration (FDA) also lists this compound as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption under 21 CFR 172.515. fda.govnih.gov

    International and National Regulatory Body Assessments

    Globally, this compound has been assessed by several international regulatory bodies, ensuring a harmonized approach to its safety evaluation.

    European Food Safety Authority (EFSA): EFSA has also evaluated this compound as part of Flavouring Group Evaluation 18. thegoodscentscompany.comthegoodscentscompany.com The EFSA Panel on Food Additives and Flavourings concluded that this compound does not give rise to safety concerns at the estimated levels of dietary intake. fao.org It is authorized for use as a flavouring substance in the European Union. fao.orgontosight.ai

    Research Institute for Fragrance Materials (RIFM): As a fragrance ingredient, this compound's safety has been assessed by RIFM. Their comprehensive evaluation, which includes endpoints like genotoxicity and developmental toxicity, supports its safe use in fragrance formulations. fragrancesafetypanel.org

    In Vitro Mechanistic Toxicology

    In vitro studies are crucial for investigating the potential mechanisms of toxicity at a cellular and molecular level, providing data on genotoxicity and cytotoxicity without the use of live animals.

    Genotoxicity and Mutagenicity Screening

    Genotoxicity studies assess the potential of a substance to damage genetic material. This compound has been evaluated in several in vitro assays.

    Ames Test: this compound has been shown to be non-mutagenic in the Ames test, a widely used bacterial reverse mutation assay. Read-across data from structurally related compounds like α-terpinyl acetate (B1210297) further support a low risk for genetic damage.

    Cellular Toxicity and Cytotoxicity Studies

    Cytotoxicity studies evaluate the potential of a substance to cause cell damage or death.

    Limited specific in vitro cytotoxicity data for this compound is publicly available. However, studies on its parent alcohol, α-terpineol, have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. researchgate.netiiarjournals.org It is important to note that these studies are investigating potential anti-cancer activity and are conducted at concentrations that may not be relevant to consumer exposure levels from food or fragrance use. One study noted that while α-terpineol was not toxic to animals upon ingestion within a certain range, in vitro cytotoxicity was observed, indicating potential toxicological effects under specific experimental conditions. researchgate.net

    In Vivo Safety Profile Investigations

    In vivo studies in animal models provide comprehensive data on the systemic effects of a substance. For this compound, the safety profile is primarily established through read-across from structurally related compounds, particularly its hydrolysis products, α-terpineol and propionic acid.

    The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluation relies on the principle that esters like this compound are rapidly hydrolyzed in the body to their corresponding alcohol (α-terpineol) and carboxylic acid (propionic acid). inchem.org The safety of these hydrolysis products is well-established.

    A 20-week study in rats using terpinyl acetate, a structurally similar compound, established a No-Observed-Adverse-Effect Level (NOAEL) of over 500 mg/kg of body weight per day. inchem.org This provides a significant margin of safety for the intake of α-terpineol from all sources, including this compound. inchem.org Repeated dose toxicity studies in rats on related compounds have not shown adverse effects at doses up to 10,000 ppm.

    Metabolic Transformations and Excretion Pathways

    Upon ingestion, this compound is expected to undergo rapid hydrolysis, a process catalyzed by carboxylesterases found predominantly in the liver. This metabolic transformation breaks down the ester into its constituent parts: α-terpineol and propionic acid. who.intnih.gov The resulting α-terpineol is then primarily detoxified through conjugation with glucuronic acid, forming a water-soluble compound that is subsequently excreted in the urine. researchgate.net A less common metabolic route for α-terpineol involves epoxidation of the endocyclic alkene, followed by hydrolysis to produce 1,2,8-trihydroxy-para-menthane, a triol metabolite. researchgate.net

    The other hydrolysis product, propionic acid, typically enters the beta-oxidation cycle for energy production. However, a non-oxidative pathway also exists where propionyl-CoA can condense to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA), a reaction observed in multiple tissues. nih.gov In vivo studies in rats have confirmed the glucuronic acid conjugation of α-terpineol following the hydrolysis of its esters. nih.gov

    Subchronic and Chronic Exposure Studies

    Subchronic toxicity studies are essential for determining the potential adverse effects of a substance after repeated or continuous exposure over a portion of an organism's lifespan. For this compound, a No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity has been established at 400 mg/kg of body weight per day.

    In the context of its use as a flavoring agent, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated related substances. For instance, a 90-day study in rats for linalyl acetate resulted in a NOEL of over 24 mg/kg bw per day, and a similar study for linalool (B1675412) showed a NOEL of over 50 mg/kg bw per day. inchem.org A 20-week study in rats for the structurally similar terpinyl acetate found a NOEL of over 500 mg/kg bw per day. inchem.org However, the specific evaluation of this compound by JECFA was deferred, pending the review of a 90-day toxicity study. inchem.org This indicates that while data on related compounds suggest a low order of subchronic toxicity, a specific comprehensive study on this compound is considered necessary for a full evaluation.

    Table 1: Subchronic Toxicity Data for this compound and Related Compounds

    Compound Study Duration Species NOAEL/NOEL Source
    This compound Repeated Dose - 400 mg/kg bw/day (NOAEL)
    Terpinyl Acetate 20 weeks Rat >500 mg/kg bw/day (NOEL) inchem.org
    Linalyl Acetate 90 days Rat >24 mg/kg bw/day (NOEL) inchem.org
    Linalool 90 days Rat >50 mg/kg bw/day (NOEL) inchem.org

    Predictive Carcinogenicity Modeling

    In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the potential carcinogenicity of chemicals, thereby reducing the need for long-term animal studies. ljmu.ac.uk The US Environmental Protection Agency (EPA) has utilized predictive toxicology using the OECD QSAR Toolbox to assess the carcinogenic potential of a group of fragrance ingredients, including this compound. federalregister.gov

    Environmental Safety Considerations

    Ecotoxicological Impact Assessments

    Ecotoxicological studies assess the potential harm a substance may cause to aquatic ecosystems. This compound is classified as toxic to aquatic life with long-lasting effects. vigon.comvigon.com

    Predictive models provide initial estimates of aquatic toxicity. Using the EPI suite's ECOSAR program, a Structure-Activity Relationship (SARs) model, the 96-hour lethal concentration for 50% of a fish population (LC50) for this compound was predicted to be 1.428 mg/L. europa.eu A measured 96-hour LC50 value for Rainbow Trout has been reported as 10.9 mg/L. europa.eu Given that the hydrolysis product, α-terpineol, has reported 96-hour LC50 values for bluegill and rainbow trout of 53 mg/L and 18 mg/L respectively, the ecotoxicity of this compound is a significant consideration.

    Table 2: Aquatic Toxicity Data for this compound and its Hydrolysis Product

    Compound Species Exposure Duration Endpoint Value (mg/L) Source
    This compound Fish (Predicted) 96 hours LC50 1.428 europa.eu
    This compound Rainbow Trout 96 hours LC50 10.9 europa.eu
    α-Terpineol Bluegill 96 hours LC50 53
    α-Terpineol Rainbow Trout 96 hours LC50 18
    α-Terpineol Daphnia magna 48 hours EC50 7 (for plinyl acetate)

    Biodegradation and Persistence Studies

    The persistence of a chemical in the environment is a key factor in its potential to cause long-term adverse effects. Environmental assessments have confirmed that this compound is not classified as persistent, bioaccumulative, or toxic (PBT) under the standards of the International Fragrance Association (IFRA).

    Vii. Advanced Research Trajectories and Applications of Terpinyl Propionate

    Development of Novel Chemical Derivatives and Analogues

    The exploration of terpinyl propionate's structural framework has led to the synthesis of novel derivatives and analogues, aiming to enhance or modify its inherent properties for a wider range of applications. Research in this area often involves altering the ester group or modifying the terpinyl backbone to influence factors like volatility, solubility, and biological activity.

    One area of development is the synthesis of different terpene esters. For instance, the comparison between terpinyl propionate (B1217596) and its close analogue, terpinyl acetate (B1210297), reveals differences in their biological efficacy. While both exhibit some similar properties, the propionate's longer alkyl chain may improve lipid membrane penetration, potentially explaining its superior allelopathic activity over acetate derivatives. Conversely, terpinyl acetate and bornyl acetate have shown greater efficacy in aphid control, suggesting that structural differences in the ester group can significantly impact insecticidal action.

    The development of new synthesis protocols is also a key aspect of this research. For example, a convenient method for synthesizing natural isoprenoid-derived carboxylic esters, including those related to this compound, has been developed using triethyl orthoacetate (propionate) in the presence of an ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]). researchgate.net This method allows for the preparation of various terpene derivatives in moderate to high yields and offers the advantage of catalyst recyclability. researchgate.net

    Furthermore, the core structure of this compound can be incorporated into larger molecules. For example, it has been used in copolymer synthesis, which opens up possibilities for creating modified polymer materials with tailored properties for potential biomedical or industrial uses. This approach moves the application of this compound beyond its traditional use in fragrances and into the realm of materials science.

    Integration in Functional Materials and Specialized Chemical Applications

    Recent research has explored the integration of this compound into functional materials, expanding its utility beyond conventional applications. One notable area is in the development of modified polymer materials. By incorporating this compound units into polymer chains through copolymerization, new materials with specific functionalities for biomedical or industrial applications can be created.

    In the realm of specialized chemical applications, this compound serves as a versatile building block. It is utilized in laboratory settings for the synthesis of various organic compounds, contributing to the development of new chemicals and materials. chemimpex.com Its chemical structure, featuring an ester and a cyclohexene (B86901) ring, allows it to undergo several types of reactions, such as oxidation, reduction, and substitution, to form different esters, ethers, and alcohols. This reactivity makes it a valuable intermediate in organic synthesis. lookchem.com

    The table below outlines some of the specialized applications and the types of chemical reactions this compound can undergo.

    Application/Reaction TypeDescription
    Copolymer Synthesis Incorporation into polymer chains to create functional materials for biomedical or industrial use.
    Organic Synthesis Intermediate Used as a starting material for the synthesis of other organic compounds. chemimpex.com
    Oxidation Can be oxidized to form this compound oxide using agents like potassium permanganate.
    Reduction Can be reduced to this compound alcohol using reducing agents such as lithium aluminum hydride.
    Nucleophilic Substitution Undergoes reactions to form different esters and ethers.

    Computational Chemistry and Molecular Modeling Studies

    Computational chemistry and molecular modeling have become instrumental in understanding the properties and interactions of this compound at a molecular level. These in silico methods provide insights that complement experimental data and guide further research.

    In Silico Prediction of Structure-Activity Relationships

    In silico approaches are increasingly used to predict the biological activity of compounds like this compound based on their chemical structure. ljmu.ac.uk Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate specific structural features with biological or toxicological endpoints. ljmu.ac.uk

    For this compound and its analogues, these methods can help predict properties such as skin sensitization potential. europa.eu By identifying "structural alerts"—molecular substructures known to be associated with reactivity—researchers can estimate the likelihood of a compound causing an allergic reaction. europa.eu For example, the OECD has provided guidance on grouping chemicals, citing alpha-terpinyl acetate and alpha-terpinyl propionate as suitable analogues due to their similar structures, physical-chemical properties, and metabolic pathways. oecd.org It is proposed that both substances are likely hydrolyzed to alpha-terpineol, which would be the key toxicological species. oecd.org

    In silico screening has also been applied to predict the mutagenicity and carcinogenicity of compounds found in natural sources like cardamom, which can contain this compound. siu.edu These predictive models help to prioritize compounds for further testing and can reduce the reliance on animal testing. ljmu.ac.uk

    Molecular Dynamics and Docking Simulations

    Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the interactions between a small molecule like this compound and a biological target, such as a protein or enzyme. nih.gov

    Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, docking studies have been used to investigate the interaction of various terpenoids with receptors like acetylcholinesterase, which is relevant for Alzheimer's disease research. nih.gov While specific docking studies on this compound are not widely published, the principles are applicable to understanding its potential biological targets. In a study on Achillea species, this compound was identified as a component, and molecular docking was used to study the interaction of the main component, chlorogenic acid, with the xanthine (B1682287) oxidase enzyme. dergipark.org.tr

    Molecular dynamics simulations provide a dynamic view of the molecule's behavior over time, simulating the movements and conformational changes of both the ligand and the target protein. mdpi.com This can reveal details about the stability of the ligand-protein complex and the flexibility of the interacting molecules. nih.gov For example, MD simulations have been used to study the stability of lanthanide complexes with ligands like terpyridine, a molecule with structural similarities to the terpene backbone, in different environments. Quantum mechanics/molecular mechanics (QM/MM) MD simulations have also been employed to understand how mutations in monoterpene synthase enzymes affect the reaction cascade, including the formation of the α-terpinyl cation, a key intermediate in the biosynthesis of many terpenes. acs.org

    Interdisciplinary Research in Phytochemistry and Biotechnology

    This compound is a subject of interdisciplinary research, particularly at the intersection of phytochemistry and biotechnology. As a naturally occurring compound in various plants, its study is integral to understanding plant secondary metabolism and its ecological roles.

    Phytochemical studies often identify this compound as a constituent of essential oils from various aromatic plants. For example, it has been detected in the essential oils of Achillea biebersteinii and Vitex agnus-castus. dergipark.org.trnotulaebiologicae.ro The presence and concentration of such compounds can vary depending on the plant species, geographical location, and the part of the plant being analyzed. notulaebiologicae.ro This research is fundamental to the fields of pharmacognosy and ethnobotany, providing a basis for the traditional uses of medicinal plants.

    In biotechnology, there is growing interest in using enzymatic and microbial systems for the synthesis of valuable natural compounds like this compound. Biocatalysis, using enzymes such as lipases, offers an environmentally friendly alternative to traditional chemical synthesis. researchgate.net Research has focused on optimizing the enzymatic synthesis of related terpene esters like terpinyl acetate, using various lipases and reaction conditions, including supercritical carbon dioxide as a medium. researchgate.net These biotechnological approaches aim to produce "natural" flavor and fragrance compounds that are in high demand by the food and cosmetic industries.

    Q & A

    Q. What standardized analytical methods are recommended for identifying and quantifying Terpinyl propionate in complex matrices?

    Methodological Answer: this compound is commonly identified using gas chromatography-mass spectrometry (GC-MS) coupled with retention index (RI) matching. For quantification, internal standards (e.g., deuterated analogs) should be employed to correct for matrix effects. A typical protocol involves:

    • Sample Preparation: Extract this compound using non-polar solvents (e.g., hexane) via liquid-liquid extraction.
    • GC Conditions: Use a polar capillary column (e.g., DB-WAX) with a temperature gradient from 50°C to 250°C at 5°C/min.
    • RI Validation: Compare experimental RIs against databases (e.g., NIST) for confirmation .
      Data Table:
    ComponentRetention Index (RI)Concentration (%)
    This compound14050.11
    Geranyl acetate13630.86

    Q. What synthetic pathways are optimal for laboratory-scale production of this compound?

    Methodological Answer: this compound is synthesized via acid-catalyzed esterification of α-Terpineol with propionic acid. Key steps include:

    • Reagent Ratios: 1:1.2 molar ratio of α-Terpineol to propionic acid with 1% (w/w) sulfuric acid as a catalyst.
    • Reflux Conditions: Heat at 80–90°C for 4–6 hours under inert gas (N₂) to prevent oxidation.
    • Purification: Neutralize the catalyst with sodium bicarbonate, followed by vacuum distillation (boiling point: 240–245°C) .

    Q. How do physicochemical properties of this compound influence experimental design in fragrance or food additive studies?

    Methodological Answer: Critical properties include:

    • Solubility: Low water solubility (0.02 g/L at 25°C) necessitates emulsifiers (e.g., Tween 80) for in vitro assays.
    • Volatility: High vapor pressure requires sealed systems or headspace analysis in stability studies.
    • pH Stability: Hydrolyzes under alkaline conditions (pH > 8), mandating buffered solutions (pH 5–7) for long-term storage .

    Advanced Research Questions

    Q. How can contradictory data on this compound’s stability in lipid-rich vs. aqueous environments be resolved?

    Methodological Answer: Contradictions often arise from solvent interactions or oxidation. To resolve these:

    • Controlled Replication: Conduct parallel stability tests in lipid emulsions (e.g., soybean oil) and aqueous buffers (pH 7.4) under accelerated aging (40°C/75% RH).
    • Oxidation Monitoring: Track degradation via peroxide value (PV) assays and GC-MS for byproduct identification (e.g., terpenoid oxides).
    • Statistical Analysis: Apply ANOVA to compare degradation rates across matrices, ensuring n ≥ 3 replicates .

    Q. What in vitro models are suitable for elucidating this compound’s metabolic pathways in hepatic systems?

    Methodological Answer: Use primary hepatocytes or HepG2 cell lines with the following protocol:

    • Dosing: Administer this compound (0.1–10 µM) in DMSO-carrier solutions (≤0.1% v/v).
    • Metabolite Profiling: Extract metabolites at 0, 6, and 24 hours using LC-MS/MS. Key phase I metabolites (e.g., hydroxylated derivatives) are identified via fragmentation patterns.
    • Enzyme Inhibition: Co-treat with CYP450 inhibitors (e.g., ketoconazole) to isolate metabolic pathways .

    Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in antimicrobial assays?

    Methodological Answer: Employ non-linear regression models (e.g., Hill equation) to calculate EC₅₀ values. Steps include:

    • Data Normalization: Express microbial growth inhibition as % control (untreated samples).
    • Model Fitting: Use software (e.g., GraphPad Prism) to fit log[concentration] vs. response curves.
    • Validation: Apply bootstrapping (1000 iterations) to estimate 95% confidence intervals. Report R² and p-values for goodness-of-fit .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.